1,2-Ethenedithiol, 1,2-diphenyl-

Description

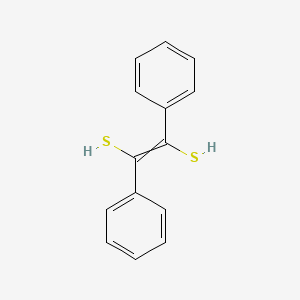

Structure

2D Structure

3D Structure

Properties

CAS No. |

92189-32-7 |

|---|---|

Molecular Formula |

C14H12S2 |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

1,2-diphenylethene-1,2-dithiol |

InChI |

InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15-16H |

InChI Key |

HNQWTAFLMHBOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)S |

Origin of Product |

United States |

Synthetic Considerations for 1,2 Ethenedithiol, 1,2 Diphenyl and Its Ligated Forms

Strategies for the Construction of the 1,2-Ethenedithiol Backbone

The formation of the 1,2-ethenedithiol backbone is a critical step in the synthesis of 1,2-diphenyl-1,2-ethenedithiol. A common and effective method involves the reaction of 1,2-dichloroethane (B1671644) with aqueous sodium bisulfide to produce ethane-1,2-dithiol. wikipedia.org In a laboratory setting, an alternative route is the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793), followed by hydrolysis to yield the desired dithiol. orgsyn.orgnih.gov This method, a modification of a procedure described by Mathias, involves the formation of an ethylene (B1197577) diisothiuronium bromide intermediate. orgsyn.org

Another approach to constructing the dithiol backbone involves the nucleophilic attack of an alkenedithiolate dianion on a halogenated ethylene. morressier.com This method is particularly useful for producing dithiolene ligands free of a metal center. morressier.com The reaction of aldehydes and ketones with compounds like ethane-1,2-dithiol can also lead to the formation of 1,3-dithiolanes, which are five-membered rings containing two sulfur atoms. wikipedia.org

The following table summarizes key reactions for the construction of the 1,2-ethenedithiol backbone:

| Starting Material | Reagent(s) | Product | Reference |

| 1,2-Dichloroethane | Aqueous Sodium Bisulfide | Ethane-1,2-dithiol | wikipedia.org |

| 1,2-Dibromoethane | Thiourea, then Hydrolysis | Ethane-1,2-dithiol | orgsyn.org |

| Halogenated Ethylene | Alkenedithiolate Dianion | Dithiolene Ligand | morressier.com |

Introduction of Phenyl Substituents in Ethenedithiol Systems

The introduction of phenyl groups onto the ethenedithiol backbone is a key step in the synthesis of 1,2-diphenyl-1,2-ethenedithiol. Phenyl groups are typically introduced using organometallic reagents that act as sources of a phenyl anion or cation. wikipedia.org Common reagents for this purpose include phenyllithium (B1222949) (C₆H₅Li) and phenylmagnesium bromide (C₆H₅MgBr). wikipedia.org These strong nucleophiles can react with suitable electrophilic sites on the ethenedithiol precursor to form carbon-carbon bonds, thereby attaching the phenyl rings.

The phenyl group itself is a planar, hexagonal ring of six carbon atoms, five of which are bonded to hydrogen atoms, with the remaining carbon attached to the rest of the molecule. wikipedia.org In terms of its electronic properties, the phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, and it can also act as a resonance donating group. wikipedia.org These electronic characteristics can influence the reactivity of the final dithiolene ligand and the properties of its metal complexes.

Synthesis of Metal Complexes Utilizing 1,2-Ethenedithiol, 1,2-diphenyl- as a Ligand

1,2-Ethenedithiol, 1,2-diphenyl- and related dithiolene ligands readily form stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net The synthesis of these metal complexes often involves the reaction of the dithiol ligand with a metal precursor, such as a metal halide or a metal complex with labile ligands. For instance, ethane-1,2-dithiol reacts with tetrakis(triphenylphosphine)platinum(0), tetrakis(triphenylphosphine)palladium(0), and tetrakis(triphenylphosphine)nickel(0) to form the corresponding metal-dithiolate complexes. researchgate.net

A general method for synthesizing these complexes involves treating a suitable dihalo-metal compound with the dithiol in the presence of a base. researchgate.net For example, palladium(II) and nickel(II) complexes can be prepared by reacting the corresponding dichlorides with ethane-1,2-dithiol. researchgate.net The resulting metal complexes often exhibit interesting redox properties, which are central to their potential applications in areas like conducting materials and catalysis. morressier.com

The following table provides examples of metal complexes formed with dithiolate ligands:

| Dithiol Ligand | Metal Precursor | Resulting Complex | Reference |

| Ethane-1,2-dithiol | Triiron Dodecacarbonyl | Diiron ethanedithiolate hexacarbonyl | wikipedia.org |

| Ethane-1,2-dithiol | Tetrakis(triphenylphosphine)platinum(0) | Pt(SCH₂CH₂S)₂(PPh₃)₂ | researchgate.net |

| Ethane-1,2-dithiol | Tetrakis(triphenylphosphine)palladium(0) | Pd₂(SCH₂CH₂S)₄(PPh₃)₂ | researchgate.net |

| 1,2,5-Thiadiazole-3,4-dithiol | Various Metal Precursors | Novel Metal-Dithiolene Complexes | rsc.org |

Emerging Methodologies in Dithiol Synthesis Relevant to 1,2-Ethenedithiol, 1,2-diphenyl-

Recent research has focused on developing new and more efficient methods for the synthesis of dithiols and related compounds. morressier.comresearchgate.net One area of interest is the development of novel dithiolene-type ligands with specific steric and electronic properties. morressier.com These new ligands are often synthesized free of a metal center, allowing for greater flexibility in their subsequent coordination chemistry. morressier.com

Another emerging area is the synthesis of gem-dithiols, which are compounds with two thiol groups attached to the same carbon atom. acs.orgnih.gov While structurally different from vicinal dithiols like 1,2-ethenedithiol, the synthetic methods and chemical properties of gem-dithiols can provide insights into the broader field of dithiol chemistry. For instance, gem-dithiols have been explored as controllable hydrogen sulfide (B99878) donors. acs.org The development of efficient, one-pot, and environmentally friendly synthetic methods for various sulfur-containing compounds, including dithiols, remains an active area of research. researchgate.nettandfonline.com

Advanced Spectroscopic and Structural Characterization of 1,2 Ethenedithiol, 1,2 Diphenyl and Its Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of NMR signals, one can deduce the connectivity and stereochemistry of a compound.

Similar to ¹H NMR, comprehensive ¹³C NMR data for free 1,2-Ethenedithiol, 1,2-diphenyl- is scarce. For its coordination compounds, such as nickel bis(diphenylethenedithiolene) complexes, the ¹³C NMR spectrum would reveal signals for the carbon atoms of the phenyl rings and the ethenedithiolate backbone. The chemical shifts of the olefinic carbons would be particularly informative about the electron distribution within the dithiolene ligand upon coordination.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) would be instrumental in assigning the stereochemistry of 1,2-Ethenedithiol, 1,2-diphenyl-, particularly for distinguishing between the cis and trans isomers. For its coordination complexes, these techniques can help elucidate the spatial arrangement of the ligands around the metal center.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

For metal complexes of 1,2-Ethenedithiol, 1,2-diphenyl-, the IR and Raman spectra are expected to exhibit characteristic bands. The C=C stretching vibration of the ethenedithiolate ligand is a key diagnostic peak. Additionally, the C-S stretching vibrations would be sensitive to coordination with a metal. In the far-infrared region, M-S (metal-sulfur) stretching vibrations would be observed, providing direct evidence of coordination.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

For 1,2-Ethenedithiol, 1,2-diphenyl- (with the chemical formula C₁₄H₁₂S₂), the high-resolution mass spectrum would show a molecular ion peak at approximately m/z 244.0380. nih.gov The fragmentation pattern would likely involve the loss of sulfhydryl radicals (•SH) or cleavage of the C-S bonds. For its coordination compounds, the mass spectrum would show the molecular ion of the entire complex, and the fragmentation pattern would provide insights into the lability of the ligands.

X-ray Crystallography for Solid-State Geometric and Electronic Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Electronic Absorption Spectroscopy and Related Optical Characterization

The electronic absorption spectra of 1,2-ethenedithiol, 1,2-diphenyl- and its coordination compounds are characterized by intense transitions, particularly in the near-infrared (NIR) region for neutral metal complexes. This strong absorbance is a hallmark of square planar bis-dithiolene complexes and is attributed to a high degree of electron delocalization within the chelate rings involving the metal d-orbitals and ligand π-orbitals.

The nature of the electronic transitions and the position of the absorption maxima are highly sensitive to the oxidation state of the complex. Neutral bis-dithiolene complexes of nickel, for instance, are known for their very intense electronic transitions in the NIR region. nih.gov This feature makes them suitable for applications such as laser Q-switch dyes. nih.gov The electronic spectra serve as an excellent tool for distinguishing between the neutral, monoanionic, and dianionic forms of these complexes. Typically, a strong absorption band in the low-energy NIR region is characteristic of the neutral complex. This band shifts to lower energy and decreases in intensity in the monoanionic species and is absent in the dianionic form. nih.gov

The optical properties are primarily governed by the central metal and the dithiolene core, with peripheral substituents like the phenyl groups having a secondary, albeit tunable, influence. rsc.org Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the electronic structures and interpret the absorption spectra of these complexes. mdpi.com

Detailed spectroscopic data for a representative nickel dithiolene complex with 3,5-dibromo substituted phenyl groups, which serves as a close analogue to the diphenyl- species, illustrates the characteristic electronic transitions. The electronic absorption spectrum of the neutral complex, Ni[S₂C₂(3,5-C₆H₃Br₂)₂]₂, recorded in dichloromethane, exhibits multiple absorption bands, including an intense, low-energy transition in the NIR region.

Table 1: Electronic Absorption Data for Ni[S₂C₂(3,5-C₆H₃Br₂)₂]₂ in CH₂Cl₂

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|

| 270 | 43,000 | Ligand-based π → π* |

| 316 | 60,000 | Ligand-based π → π* |

| 383 (sh) | 11,800 | Ligand-to-Metal Charge Transfer (LMCT) |

| 582 | 2,200 | d-d transition |

| 834 | 30,660 | HOMO → LUMO (π → π*) |

Data sourced from reference nih.gov. sh = shoulder

Similarly, platinum(II) complexes with dithiolene ligands also exhibit significant NIR absorption. For instance, neutral bis(1,2-dithiolene) platinum(II) complexes can show distinct optical absorption patterns depending on their specific solid-state structures. Theoretical calculations on a [Pt(iPr₂timdt)₂] complex revealed that different conformers could lead to varied absorption profiles, with intense peaks observed between 760 nm and 800 nm, and other recognizable peaks spanning from 500 nm to 1200 nm. mdpi.com This highlights the influence of molecular geometry on the electronic properties.

The intense, low-energy absorption band in these neutral complexes is generally assigned to the HOMO-LUMO transition, which has significant π-π* character involving both the metal and the sulfur-rich ligand. nih.gov The high molar absorptivity of this band underscores the allowed nature of this electronic transition. Other higher energy bands are typically attributed to ligand-based π → π* transitions or ligand-to-metal charge transfer (LMCT) bands. nih.gov

Coordination Chemistry of 1,2 Ethenedithiol, 1,2 Diphenyl As a Ligand

Dithiolate Ligand Properties in Metal Coordination

1,2-Ethenedithiol, 1,2-diphenyl-, often referred to as 'pdt' or 'bdt' in its deprotonated form, is a bidentate ligand that coordinates to metal centers through its two sulfur atoms. A key feature of dithiolate ligands is their "non-innocent" character, meaning the ligand itself can exist in different redox states (dianion, radical anion, or neutral diketone). This property allows for a rich and tunable electronic structure in the resulting metal complexes, where the electron density is often delocalized over the entire metal-chelate ring.

The presence of the two phenyl groups on the ethene backbone of 1,2-ethenedithiol, 1,2-diphenyl- significantly influences its coordination behavior. These bulky substituents introduce steric hindrance that can affect the coordination geometry and the accessibility of the metal center. Electronically, the phenyl rings can participate in π-conjugation with the dithiolene backbone, modulating the ligand's donor strength and the electronic properties of the resulting complexes.

Synthesis and Structural Features of Transition Metal Dithiolate Complexes

The synthesis of transition metal complexes with 1,2-ethenedithiol, 1,2-diphenyl- typically involves the reaction of a metal salt with the protonated ligand or its alkali metal salt. The choice of solvent, temperature, and the presence of other ancillary ligands can influence the final product's structure and nuclearity.

Nickel(II) Bis(1,2-diphenyl-1,2-ethenedithiolato) Complexes

Nickel(II) readily forms square planar complexes with 1,2-ethenedithiol, 1,2-diphenyl- of the general formula [Ni(S₂C₂(C₆H₅)₂)₂]ⁿ⁻, where n can be 0, 1, or 2. The synthesis of the neutral complex, [Ni(S₂C₂(C₆H₅)₂)₂], can be achieved through various methods, including the reaction of nickel(II) chloride with the disodium (B8443419) salt of the ligand.

X-ray crystallographic studies of these nickel complexes reveal a nearly ideal square planar geometry around the nickel center. The Ni-S bond lengths are typically in the range of 2.10 to 2.15 Å. The C-S and C-C bond lengths within the dithiolene chelate ring provide insights into the delocalized electronic structure, often showing values intermediate between single and double bonds. The phenyl rings are typically twisted out of the plane of the NiS₄ core due to steric interactions.

| Feature | Value |

| Coordination Geometry | Square Planar |

| Typical Ni-S Bond Length | 2.10 - 2.15 Å |

| Typical S-Ni-S Bite Angle | ~90° |

Exploration of Other Metal Dithiolate Systems

Beyond nickel, 1,2-ethenedithiol, 1,2-diphenyl- forms complexes with a variety of other transition metals, including cobalt, iron, copper, and zinc.

Cobalt Complexes: Cobalt can form complexes in various oxidation states with this ligand. For instance, heterobimetallic complexes featuring a [Co(pdt)₂]²⁻ bridging unit have been synthesized. nih.govresearchgate.netnih.gov In these structures, the cobalt center is typically found in a square planar environment.

Iron Complexes: The reaction of iron carbonyls with 1,2-dithiols is a common route to iron-thiolate complexes. While specific examples with 1,2-diphenyl-1,2-ethenedithiol are less common in readily available literature, the principles of iron-sulfur chemistry suggest the formation of both mononuclear and dinuclear iron complexes.

Copper Complexes: The synthesis of copper complexes with dithiolate ligands can be achieved by reacting a copper(II) salt with the ligand in a suitable solvent like methanol. nih.gov The resulting complexes can exhibit various coordination geometries depending on the stoichiometry and the presence of other ligands.

Zinc Complexes: Zinc(II), with its d¹⁰ electron configuration, typically forms tetrahedral or octahedral complexes. The synthesis of zinc complexes with 1,2-diphenyl-1,2-ethenedithiol would likely proceed through the reaction of a zinc salt with the deprotonated ligand.

Electrochemical Properties of 1,2-Ethenedithiol, 1,2-diphenyl- Complexes

The non-innocent nature of the 1,2-ethenedithiol, 1,2-diphenyl- ligand imparts rich electrochemical behavior to its metal complexes. These complexes often exhibit multiple, reversible redox events corresponding to electron transfers that can be centered on either the metal or the ligand, or be delocalized over the entire molecule.

Cyclic voltammetry is a key technique used to study these properties. The half-wave potentials (E₁/₂) for the various redox couples provide valuable information about the electronic structure of the complexes. For instance, the electrochemical behavior of bis(dithiolene) complexes is often characterized by two successive one-electron transfer processes.

| Complex Type | Redox Couple | Typical E₁/₂ (V vs. SCE) |

| [M(S₂C₂Ph₂)₂]⁻/²⁻ | M(II)/M(I) or L⁻/L²⁻ | Varies with metal |

| [M(S₂C₂Ph₂)₂]⁰/⁻ | M(III)/M(II) or L⁰/L⁻ | Varies with metal |

Note: Specific values for 1,2-diphenyl-1,2-ethenedithiolato complexes are not extensively tabulated in readily available literature and can vary significantly based on the metal and experimental conditions.

Magnetic Properties and Electronic States of Metal-1,2-Ethenedithiol, 1,2-diphenyl- Adducts

Nickel Complexes: Neutral square planar Ni(II) bis(dithiolene) complexes are typically diamagnetic (low-spin d⁸). The monoanionic and dianionic species, however, will possess unpaired electrons and exhibit paramagnetism.

Cobalt Complexes: Cobalt complexes with 1,2-diphenyl-1,2-ethenedithiol have been shown to be effective magnetic couplers. For example, in dilanthanide complexes bridged by a cobalt bis(1,2-dithiolene) unit, significant ferromagnetic exchange interactions between the cobalt and gadolinium centers have been observed. nih.govresearchgate.netnih.gov The magnetic moment of the complex is a result of the combined spins of the metal ions.

Iron Complexes: Iron complexes with dithiolate ligands can exhibit a range of spin states depending on the coordination geometry and the ligand field strength. High-spin and low-spin iron(II) and iron(III) centers will lead to different magnetic moments.

The study of the magnetic properties, often through techniques like SQUID magnetometry, provides crucial insights into the electronic ground state and the nature of the interactions between metal centers in polynuclear complexes.

| Metal Ion | Typical Spin State | Magnetic Behavior |

| Ni(II) (square planar) | Low-spin (S=0) | Diamagnetic |

| Co(II) (square planar) | Low-spin (S=1/2) | Paramagnetic |

| Fe(II) (octahedral) | High-spin (S=2) or Low-spin (S=0) | Paramagnetic or Diamagnetic |

| Fe(III) (octahedral) | High-spin (S=5/2) or Low-spin (S=1/2) | Paramagnetic |

Theoretical and Computational Chemistry of 1,2 Ethenedithiol, 1,2 Diphenyl

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the molecular and electronic properties of a compound like 1,2-ethenedithiol, 1,2-diphenyl-. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

For the parent compound, 1,2-ethenedithiol, theoretical investigations have been performed to understand its structure and stability. nist.gov Such studies for the 1,2-diphenyl- derivative would elucidate the influence of the phenyl groups on the geometry of the ethenedithiol backbone. Key parameters of interest would be the C=C double bond length, the C-S bond lengths, and the S-H bond lengths, as well as the planarity of the molecule and the orientation of the phenyl rings relative to the ethene plane.

Electronic structure analyses, including the determination of Frontier Molecular Orbitals (HOMO and LUMO), would provide insights into the molecule's reactivity and its potential as a precursor in materials science or as a ligand in coordination chemistry. The energy gap between the HOMO and LUMO would be a critical parameter in assessing its electronic properties.

Conformational Landscapes and Isomerism of 1,2-Ethenedithiol, 1,2-diphenyl-

The presence of the C=C double bond in 1,2-ethenedithiol, 1,2-diphenyl- gives rise to cis (Z) and trans (E) isomers. Furthermore, rotation around the C-S bonds and the C-C bonds of the phenyl groups would lead to a complex conformational landscape.

Computational studies would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the simpler 1,2-ethenedithiol, studies have identified different stable conformers for the Z and E isomers, with relatively small energy differences between them. nist.gov For the 1,2-diphenyl- derivative, steric hindrance between the phenyl groups and the thiol groups would play a significant role in determining the preferred conformations. The relative energies of the cis and trans isomers would also be a key outcome of such a study.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For 1,2-ethenedithiol, 1,2-diphenyl-, this would involve calculating the vibrational modes associated with the S-H stretch, C=C stretch, C-S stretch, and the various vibrations of the phenyl rings. Comparing these theoretical spectra with experimental data, if available, would help to confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are also possible. These calculations would be crucial for assigning the signals in an experimental NMR spectrum to specific protons and carbon atoms in the molecule, aiding in its structural elucidation.

While experimental spectra for the analogous 1,2-ethanediol, 1,2-diphenyl- are available in databases like the NIST WebBook, theoretical predictions for the dithiol counterpart are not. nist.gov

Computational Analysis of Reaction Pathways and Ligand Reactivity

1,2-Ethenedithiol, 1,2-diphenyl- is a type of dithiolene ligand, which are known for their ability to form stable complexes with transition metals. Computational studies can be employed to investigate the reactivity of this molecule as a ligand.

These analyses would involve modeling the coordination of the dithiolene to a metal center and calculating the binding energies and electronic structure of the resulting metal complex. Theoretical studies on other dithiolene complexes have explored their electronic structure and how it is influenced by the substituents on the dithiolene backbone. soton.ac.ukrsc.org Similar investigations on complexes of 1,2-ethenedithiol, 1,2-diphenyl- would shed light on the electronic effects of the phenyl groups on the properties of the resulting metal complexes.

Furthermore, computational methods can be used to explore potential reaction pathways involving this molecule, for example, in the synthesis of novel materials or in catalytic cycles.

Astrochemical Relevance of Ethenedithiol Isomers (Theoretical Aspects)

The study of molecules in interstellar space is a growing area of research. While simple thiols have been detected, the astrochemical relevance of more complex sulfur-containing molecules is an active area of theoretical investigation.

Theoretical studies on the parent 1,2-ethenedithiol suggest it as a potential candidate for interstellar detection. nist.gov These studies typically involve calculating the stability, formation pathways, and spectroscopic signatures of molecules under interstellar conditions. For 1,2-ethenedithiol, 1,2-diphenyl-, its larger size and the presence of phenyl rings would likely make it a less probable candidate for formation in the interstellar medium compared to its unsubstituted counterpart. However, theoretical studies could provide definitive insights into its potential formation routes and spectral characteristics relevant for astronomical searches.

Reactivity and Reaction Pathways of 1,2 Ethenedithiol, 1,2 Diphenyl

Redox Chemistry of the Dithiol Functional Group

The dithiol group in 1,2-ethenedithiol, 1,2-diphenyl- is redox-active and can participate in a series of electron transfer processes. The ligand can exist in three principal oxidation states: the fully reduced ene-1,2-dithiolate dianion, a half-oxidized radical monoanion, and the fully oxidized neutral α-dithione. This property is central to the chemistry of its metal complexes, often referred to as dithiolene complexes.

The redox potential of these complexes is influenced by the nature of the metal center and the substituents on the dithiolene ligand. The phenyl groups in 1,2-diphenyl-1,2-ethenedithiol exert an electronic effect that modulates the redox properties of the resulting metal complexes.

Metal complexes of 1,2-diphenyl-1,2-ethenedithiol, such as the bis(stilbene-1,2-dithiolato)nickel(II) complex, are well-known to undergo facile one-electron transfer reactions. wikipedia.org The electrochemistry of these complexes often reveals multiple, reversible redox waves corresponding to the sequential oxidation or reduction of the complex. For instance, iron bis(dithiolene) complexes with phenyl substituents display successive ligand-based reduction processes. nih.gov

The different oxidation states of the dithiolene ligand have distinct electronic structures. The ene-1,2-dithiolate(2−) state possesses six π electrons, the neutral dithione has four π electrons, and the intermediate radical state has five π electrons. This "non-innocent" character of the dithiolene ligand, where the ligand actively participates in the redox chemistry of the complex, is a key feature of its reactivity. acs.orgrsc.org The precise oxidation state of the metal and ligand in these complexes can sometimes be ambiguous and is a subject of detailed spectroscopic and theoretical studies. rsc.orgnih.gov

Table 1: Redox States of 1,2-Ethenedithiol, 1,2-diphenyl- Ligand

| Oxidation State | Description | Number of π Electrons |

| Dithiolate | Fully reduced dianion | 6 |

| Radical Anion | Half-oxidized monoanion | 5 |

| Dithione | Fully oxidized neutral species | 4 |

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1,2-ethenedithiol, 1,2-diphenyl- is susceptible to addition reactions, similar to other alkenes. The phenyl groups influence the reactivity and regioselectivity of these additions. Two major types of reactions involving the double bond are cycloadditions and electrophilic additions.

Cycloaddition Reactions:

The double bond can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition process, to form six-membered rings. umkc.edue-bookshelf.deitn.pt While specific examples involving 1,2-ethenedithiol, 1,2-diphenyl- as the dienophile are not extensively documented in readily available literature, its structural similarity to stilbene (B7821643) suggests it would participate in such reactions. The stereochemistry of the phenyl groups would influence the approach of the diene and the stereochemical outcome of the product. Intramolecular 1,3-dipolar cycloadditions have been observed in stilbene derivatives, suggesting another potential reaction pathway for appropriately substituted 1,2-ethenedithiol, 1,2-diphenyl- compounds. nih.govrsc.org

Electrophilic Addition Reactions:

The double bond can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). The mechanism typically involves the initial attack of the electrophile on the double bond to form a carbocation intermediate. The phenyl groups can stabilize this intermediate through resonance. The subsequent attack of the nucleophile on the carbocation completes the addition. The stereochemistry of the addition (syn or anti) depends on the nature of the electrophile and the reaction conditions. For instance, the bromination of trans-stilbene (B89595) often proceeds via a bromonium ion intermediate, leading to anti-addition. umkc.educhegg.com Similar stereochemical outcomes would be expected for the electrophilic addition to 1,2-ethenedithiol, 1,2-diphenyl-. dalalinstitute.comyoutube.com

Mechanistic Studies of Dithiol-Based Transformations

Mechanistic studies of reactions involving 1,2-ethenedithiol, 1,2-diphenyl- are often extensions of the well-understood mechanisms for related dithiol and alkene systems.

In the context of metal complex formation, the reaction of the dithiol with a metal salt typically proceeds via deprotonation of the thiol groups by a base, followed by coordination of the resulting dithiolate to the metal center. wikipedia.org

For reactions at the double bond, the mechanism of electrophilic addition follows the general principles of alkene chemistry. The initial electrophilic attack leads to the formation of a resonance-stabilized carbocation, with the positive charge delocalized over the benzylic positions. The subsequent nucleophilic attack can occur at either of the carbon atoms bearing the positive charge, potentially leading to a mixture of products. The stereochemical outcome is dictated by the formation of cyclic intermediates, such as bromonium ions in the case of bromination, which directs the nucleophile to attack from the opposite face (anti-addition). umkc.educhegg.com

The mechanism of cycloaddition reactions, such as the Diels-Alder reaction, is generally considered to be a concerted process, where bond formation occurs in a single step through a cyclic transition state. libretexts.org The frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile (in this case, the double bond of 1,2-ethenedithiol, 1,2-diphenyl-) determine the feasibility and stereoselectivity of the reaction. libretexts.org

Formation of Cyclic Derivatives (e.g., analogous 1,3-dithiolanes)

1,2-Ethenedithiol, 1,2-diphenyl-, in its reduced form as a 1,2-dithiol, can react with aldehydes and ketones to form five-membered heterocyclic rings known as 1,3-dithiolanes. This reaction is a common method for the protection of carbonyl groups in organic synthesis.

The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-dithiolane (B1216140) ring.

The synthesis of 2,2-diphenyl-1,3-dithiolane (B8731931) from the reaction of a dithiol with benzophenone (B1666685) has been reported, demonstrating the feasibility of forming such cyclic derivatives with phenyl substituents. epa.govnih.gov The formation of 2,2-diphenyl-1,3-dithiane (B11955712) from 1,3-propanedithiol (B87085) and benzophenone further illustrates this type of transformation. sigmaaldrich.com The fragmentation of 2-aryl-1,3-dithiolanes under basic conditions to yield dithioesters has also been explored, showcasing a further reactive pathway of these cyclic derivatives. acs.org

Table 2: Formation of a Diphenyl-Substituted 1,3-Dithiolane

| Reactants | Product |

| 1,2-Ethanedithiol + Benzophenone | 2,2-Diphenyl-1,3-dithiolane |

Ligand Exchange and Substitution Reactions in Metal Complexes

Metal complexes of 1,2-diphenyl-1,2-ethenedithiol can undergo ligand exchange or substitution reactions, where one or more of the dithiolene ligands are replaced by other ligands. The kinetics and mechanism of these reactions are of interest for understanding the stability and reactivity of these complexes. libretexts.org

The rate of ligand substitution can be influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. Studies on related bis(dithiolene) complexes have shown that ligand exchange can occur, and the mechanism can be complex. ru.nl For square-planar complexes, substitution can proceed through associative or dissociative pathways.

The electronic properties of the 1,2-diphenyl-1,2-ethenedithiol ligand, influenced by the phenyl groups, will affect the strength of the metal-sulfur bonds and thus the lability of the complex towards substitution. Research on mixed-ligand dithiolene complexes has provided insights into the formation and properties of these species, which are relevant to understanding the substitution chemistry of bis(1,2-diphenyl-1,2-ethenedithiol) metal complexes. acs.org The study of ligand exchange kinetics in similar systems, such as bis(N-t-butylsalicylideneiminato)copper(II), has revealed detailed mechanistic information that can be extrapolated to dithiolene complexes. researchgate.netnih.gov

Potential Applications and Interdisciplinary Research Areas

Catalysis Mediated by 1,2-Ethenedithiol, 1,2-diphenyl- Metal Complexes

Metal complexes of dithiolene ligands, including those derived from 1,2-ethenedithiol, 1,2-diphenyl-, have emerged as promising catalysts, particularly in the context of renewable energy technologies. The delocalized electronic structure of the metal-dithiolene core facilitates multi-step redox processes, which are crucial for catalytic cycles. researchgate.net

One of the most significant applications of these complexes is in the electrocatalytic production of hydrogen from protons. Nickel bis(dithiolene) complexes, including those with aryl substituents like the diphenyl derivative, have been investigated as catalysts for the hydrogen evolution reaction (HER). rsc.org These complexes can be prepared from the corresponding benzil (B1666583) or benzoin (B196080) precursors. merckmillipore.com

A study on a series of nickel diphenyl-1,2-dithiolene complexes with varying methoxy (B1213986) substituents on the phenyl rings demonstrated their catalytic activity for the electroreduction of protons to hydrogen gas in the presence of trifluoroacetic acid. rsc.org The research highlighted that the electronic properties of the dithiolene ligand, influenced by the substituents, play a crucial role in the catalytic efficiency. rsc.org

Catalytic Hydrogen Evolution by Nickel Dithiolene Complexes

| Complex | Turnover Number (TON) | Faradaic Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Nickel Diphenyl-1,2-dithiolene Complex | 25 | 83 | rsc.org |

| Symmetric Nickel Diphenyl-1,2-dithiolene Complex 1 | 15 | Not specified in provided text | rsc.org |

| Symmetric Nickel Diphenyl-1,2-dithiolene Complex 3 | 12 | Not specified in provided text | rsc.org |

Advanced Materials Science: Role in Electronic and Optoelectronic Materials

Metal dithiolene complexes are renowned for their intriguing electronic and optical properties, making them valuable components in the design of advanced materials. researchgate.net These properties stem from their planar structure and the extended π-conjugation, which can lead to low-energy electronic absorptions, often in the near-infrared (NIR) region, and reversible redox behavior. itn.pt

Complexes of d⁸ metals like nickel(II), palladium(II), and platinum(II) with dithiolene ligands are particularly noteworthy for their high molecular planarity and significant optical absorption rates. mdpi.com The electronic structure of these complexes is often described as having a significant diradical character, which influences their properties. mdpi.com While specific data for 1,2-ethenedithiol, 1,2-diphenyl- complexes in electronic and optoelectronic devices is not extensively detailed in the provided search results, the general characteristics of related aryl-substituted dithiolenes suggest potential applications. For instance, aryl-substituted nickel bis(dithiolene) complexes have been utilized as Q-switching dyes for near-infrared lasers due to their photochemical and thermal stability. sigmaaldrich.com

The formation of self-assembled monolayers (SAMs) by aromatic dithiols on gold surfaces has been studied, indicating that these molecules can form densely packed and highly oriented films. sigmaaldrich.com This characteristic is fundamental for the development of molecular electronics and sensor technologies. The stability of such films is a crucial factor, and chelating aromatic dithiols have shown promise in forming more robust monolayers compared to their monothiol counterparts. sigmaaldrich.com

Biological and Medicinal Chemistry: Analogies from Other Dithiols (e.g., Chelation Potential)

While direct biological or medicinal applications of 1,2-ethenedithiol, 1,2-diphenyl- are not documented in the provided search results, the dithiol functional group is a key feature in several biologically active molecules and therapeutic agents. The ability of dithiols to chelate heavy metals is a prominent example of their medicinal relevance. rsc.orgwikipedia.org

Chelation therapy utilizes compounds with multiple binding sites to sequester and facilitate the excretion of toxic metal ions from the body. wikipedia.org Dithiol compounds are particularly effective in binding soft metal ions like mercury, lead, and arsenic. rsc.orglookchem.com

Notable examples of dithiol-containing chelating agents include:

Dimercaprol (BAL) : Developed as an antidote to the arsenic-based chemical warfare agent Lewisite, it is also effective for treating poisoning by other heavy metals. wikipedia.orglookchem.com

Meso-2,3-dimercaptosuccinic acid (DMSA) : A less toxic analogue of BAL, DMSA is used for treating lead and mercury poisoning. wikipedia.org Its heavy metal chelating ability is attributed to the vicinal dithiol groups. wikipedia.org

Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS) : Another water-soluble dithiol used as a chelating agent for mercury. wikipedia.org

The presence of two thiol groups in 1,2-ethenedithiol, 1,2-diphenyl- suggests a potential for metal chelation. The aromatic phenyl groups would influence its lipophilicity and steric hindrance, which could affect its ability to access and bind metal ions in a biological system compared to the more hydrophilic chelating agents like DMSA and DMPS.

Contributions to Fundamental Organosulfur Chemistry

The study of 1,2-ethenedithiol, 1,2-diphenyl- contributes to the broader field of organosulfur chemistry, which encompasses the synthesis, structure, and reactivity of organic compounds containing sulfur. mdpi.com Organosulfur compounds are ubiquitous in nature and have diverse applications in pharmaceuticals, materials, and agriculture. chemeurope.com

The reactivity of dithiols is a subject of fundamental interest. For instance, 1,2-dithiols can react with aldehydes and ketones to form 1,3-dithiolanes, which are valuable protecting groups and synthetic intermediates in organic chemistry. wikipedia.org The oxidation of dithiols can lead to the formation of cyclic disulfides. wikipedia.org

The synthesis of 1,2-dithiols can be achieved through various methods, including the reaction of 1,2-dibromoalkanes with thiourea (B124793) followed by hydrolysis. While a specific, detailed synthesis for 1,2-ethenedithiol, 1,2-diphenyl- was not found in the provided search results, the synthesis of its metal complexes often starts from the corresponding α-dicarbonyl compound, 1,2-diphenylethane-1,2-dione (benzil), by reaction with a sulfurating agent like phosphorus pentasulfide. merckmillipore.com

The presence of the carbon-carbon double bond and the phenyl substituents in 1,2-ethenedithiol, 1,2-diphenyl- introduces additional dimensions to its reactivity compared to simple alkyl dithiols. The nucleophilicity of the thiol groups and the potential for reactions at the double bond and the aromatic rings make it a versatile building block for more complex organosulfur compounds. lookchem.com

Future Research Perspectives on 1,2 Ethenedithiol, 1,2 Diphenyl

Development of Novel Synthetic Routes with Improved Efficiency

The advancement of research into 1,2-Ethenedithiol, 1,2-diphenyl- and its complexes is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While established routes exist for the synthesis of dithiolene complexes, future research will likely focus on developing more streamlined and sustainable approaches.

One of the earliest methods for producing nickel bis(stilbene-1,2-dithiolate) involved the reaction of nickel sulfide (B99878) with diphenylacetylene. researchgate.net High-yielding syntheses have also been developed by treating nickel salts with sulfided benzoin (B196080). researchgate.net Another general approach for creating dithiolene ligands involves the generation of alkenedithiolate dianions, which are then reacted with metal electrophiles. researchgate.netsigmaaldrich.com For instance, the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793) followed by hydrolysis can produce 1,2-ethanedithiol, which can then be further modified. rsc.orgnih.gov

Future synthetic strategies could explore:

Catalytic Routes: Investigating transition-metal-catalyzed reactions to construct the dithiolene core could offer higher efficiency and atom economy compared to stoichiometric methods.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and facile scalability.

Green Synthesis: The development of synthetic protocols that utilize environmentally benign solvents and reagents will be a critical aspect of future research.

A comparative look at synthetic approaches is presented in the table below.

| Synthesis Method | Precursors | Conditions | Advantages | Potential Future Improvements |

| Reaction with Diphenylacetylene | Nickel Sulfide, Diphenylacetylene | High Temperature | Direct formation of the complex | Milder reaction conditions, improved yields |

| From Sulfided Benzoin | Nickel Salts, Sulfided Benzoin | Not specified | High yield | Detailed mechanistic studies, broader substrate scope |

| Alkenedithiolate Anion Generation | 1,2-disubstituted ethanes, strong base | Anhydrous, inert atmosphere | Versatile for various substituents | In-situ generation and reaction, one-pot procedures |

Design of Tailored Metal-Dithiolate Architectures

The properties of metal dithiolene complexes are highly tunable by varying the central metal ion and the substituents on the dithiolene ligand. Future research will focus on the rational design of novel metal-dithiolate architectures based on 1,2-Ethenedithiol, 1,2-diphenyl- to achieve specific functionalities.

While nickel complexes of stilbenedithiolate are the most studied, exploring a wider range of transition metals is a key future direction. researchgate.netresearchgate.net The choice of metal ion significantly influences the geometry, electronic structure, and magnetic properties of the resulting complex. For example, tris(dithiolene) complexes were the first to exhibit trigonal prismatic geometry. researchgate.net

Key areas for future exploration include:

Heteroleptic Complexes: The synthesis of complexes with two different dithiolene ligands or a dithiolene ligand and another type of ligand can lead to materials with unique photophysical and electrochemical properties.

Polynuclear Complexes: The design of multinuclear complexes containing two or more metal centers bridged by dithiolene ligands could result in novel magnetic materials and catalysts.

Post-Synthetic Modification: The phenyl groups on the stilbenedithiolate ligand provide handles for post-synthetic modification, allowing for the fine-tuning of properties after the complex has been formed.

The following table summarizes the coordination behavior with different metals.

| Metal Ion | Typical Coordination Geometry | Resulting Complex Properties | Future Research Focus |

| Nickel(II) | Square Planar | Strong NIR absorption, redox activity | Exploration of higher oxidation states, catalytic applications |

| Molybdenum(VI) | Trigonal Prismatic | Models for enzyme active sites | Biomimetic catalysis, development of new enzyme mimics |

| Platinum(II) | Square Planar | Potential for conducting materials | Synthesis of single-component molecular conductors |

| Gold(III) | Square Planar | Potential anticancer and antiplasmodial agents | Elucidation of mechanism of biological action, drug delivery systems |

Exploration of Supramolecular Assemblies

The phenyl groups of 1,2-Ethenedithiol, 1,2-diphenyl- are ideal for directing the self-assembly of metal complexes into ordered supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. rsc.org The development of such supramolecular chemistry is crucial for creating functional materials for applications in electronics and sensing. rsc.orgacs.org

Future research in this area will likely focus on:

Crystal Engineering: The rational design of crystalline solids with predictable packing motifs and properties based on an understanding of intermolecular interactions.

Host-Guest Chemistry: The use of larger, cage-like supramolecular structures to encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. nih.gov

Surface Assembly: The controlled deposition of metal-dithiolene complexes on surfaces to create thin films and monolayers with tailored electronic and optical properties. tib.eu

The ability to control the self-assembly process is a key challenge and a significant area for future investigation. nih.gov

Advanced Spectroscopic Probes for Real-Time Analysis

A deeper understanding of the formation, reactivity, and function of 1,2-Ethenedithiol, 1,2-diphenyl- complexes requires the application of advanced spectroscopic techniques capable of providing real-time information.

The electronic structure of dithiolene complexes is complex due to the "non-innocent" nature of the ligand, meaning the oxidation state of the metal and ligand can be ambiguous. researchgate.netscience.gov Spectroscopic techniques are crucial for elucidating these electronic structures. researchgate.net

Future directions in spectroscopic analysis include:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved infrared spectroscopy can be used to monitor the dynamics of electron transfer and structural changes in real-time, providing insights into reaction mechanisms.

In-situ and Operando Spectroscopy: Applying spectroscopic methods to monitor complexes under reaction conditions (in-situ) or while a device is operational (operando) will be critical for understanding their function in catalysis and materials science.

Advanced X-ray Spectroscopy: Techniques like X-ray absorption and emission spectroscopy provide element-specific information about the electronic structure and local coordination environment of the metal center. diva-portal.org

The table below highlights key spectroscopic techniques and their potential applications.

| Spectroscopic Technique | Information Gained | Future Application for 1,2-Ethenedithiol, 1,2-diphenyl- |

| UV-Vis-NIR Spectroscopy | Electronic transitions, band gaps | Characterizing new complexes, studying solvatochromism |

| Cyclic Voltammetry | Redox potentials, electron transfer kinetics | Designing redox-active materials and catalysts |

| Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics | Characterizing new ligands and complexes, studying host-guest interactions |

| X-ray Crystallography | Solid-state structure | Guiding the design of supramolecular assemblies |

| Time-Resolved Spectroscopy | Excited-state dynamics, reaction intermediates | Unraveling photocatalytic mechanisms, understanding energy transfer processes |

Predictive Modeling for New Functional Applications

Computational modeling is an increasingly powerful tool for predicting the properties of new molecules and materials, guiding synthetic efforts, and providing a deeper understanding of experimental observations. researchgate.net

For dithiolene complexes, computational methods can be used to:

Predict Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate electronic structures, absorption spectra, and other properties of new complexes before they are synthesized. nih.gov

Simulate Supramolecular Assembly: Molecular dynamics simulations can provide insights into the forces that govern the self-assembly of complexes into larger structures.

Screen for New Applications: High-throughput computational screening can be used to identify promising candidates for specific applications, such as catalysis or nonlinear optics, from a large virtual library of compounds.

The future of this field will involve a close synergy between computational prediction and experimental validation, accelerating the discovery of new functional materials based on 1,2-Ethenedithiol, 1,2-diphenyl- and its derivatives.

Q & A

Q. What are the key considerations for designing a synthesis protocol for 1,2-Ethanedithiol derivatives to ensure stability and purity?

Methodological Answer: Synthesis of 1,2-Ethanedithiol derivatives requires strict inert conditions (argon/nitrogen atmosphere) due to their air sensitivity . Avoid alkali metals (e.g., Na, K) during reactions, as they are incompatible with thiol groups . Solvent selection should prioritize miscibility with ethanol, acetone, or benzene to enhance reaction homogeneity . Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm intermediate formation and final product purity .

Q. How should solubility properties inform solvent selection for experimental procedures involving 1,2-Ethanedithiol derivatives?

Methodological Answer: The solubility profile of 1,2-Ethanedithiol derivatives is critical for optimizing reaction and purification steps. Based on empirical

| Solvent | Miscibility |

|---|---|

| Ethanol | Miscible |

| Acetone | Miscible |

| Benzene | Miscible |

| Water | Slightly miscible |

These properties necessitate the use of organic solvents for extraction and recrystallization. Aqueous systems should be avoided unless phase-transfer catalysts are employed .

Q. What safety protocols are essential for handling 1,2-Ethanedithiol compounds in laboratory settings?

Methodological Answer: Critical safety measures include:

- Use of fume hoods to prevent vapor inhalation .

- Storage under nitrogen or argon to minimize oxidation .

- Avoidance of ignition sources (e.g., sparks, open flames) due to flammability risks .

- Immediate decontamination of spills with neutralizers like calcium hydroxide to mitigate reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data (e.g., ΔfH°gas) for 1,2-Ethanedithiol derivatives?

Methodological Answer: Discrepancies in thermodynamic parameters, such as the standard enthalpy of formation (ΔfH°gas), can be addressed by:

Cross-validating experimental methods (e.g., combustion calorimetry vs. computational density functional theory (DFT)).

Referencing authoritative databases like the NIST Chemistry WebBook, which reports ΔfH°gas = -9.3 ± 1.1 kJ/mol for 1,2-Ethanedithiol .

Analyzing impurities via gas chromatography (GC) to ensure data accuracy .

Q. Table: Thermodynamic Data for 1,2-Ethanedithiol

| Property | Value | Source |

|---|---|---|

| ΔfH°gas (kJ/mol) | -9.3 ± 1.1 | Mansson et al. |

| IR Spectral Peaks | 2550 cm⁻¹ (S-H) | NIST |

Q. What advanced spectroscopic techniques are recommended for characterizing dithiol functional groups in 1,2-diphenyl derivatives?

Methodological Answer:

- Raman Spectroscopy : Resolves S-H stretching vibrations (~2550 cm⁻¹) without interference from aromatic C-H modes .

- Deuterium-Exchange NMR : Reduces signal coupling in aromatic regions, enabling clearer identification of thiol proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 94.19 for C₂H₆S₂) and isotopic patterns .

Q. How can researchers design kinetic studies to account for rapid oxidation of 1,2-Ethanedithiol derivatives under ambient conditions?

Methodological Answer:

- Use stopped-flow techniques under inert atmospheres to monitor reaction kinetics in real time .

- Couple with UV-Vis or FTIR spectroscopy to track thiol oxidation via absorbance changes at 260 nm (S-S bond formation) .

- Apply Arrhenius analysis to model temperature-dependent degradation rates and optimize storage conditions .

Q. Table: Oxidation Monitoring Parameters

| Technique | Parameter Monitored | Key Insight |

|---|---|---|

| UV-Vis | 260 nm absorbance | Disulfide formation |

| FTIR | S-H peak attenuation | Thiol consumption |

Q. What methodological approaches resolve conflicting IR spectral assignments for thiol-containing compounds?

Methodological Answer:

- Compare experimental spectra with NIST reference data (e.g., S-H stretch at 2550 cm⁻¹) .

- Conduct isotopic substitution studies (e.g., deuteration shifts S-H peaks to ~1850 cm⁻¹) to confirm vibrational mode assignments .

- Use 2D-IR correlation spectroscopy to decouple overlapping peaks from aromatic and thiol groups .

Q. Table: Key IR Spectral Features

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ν(S-H) | 2550 | Strong |

| δ(C-S) | 720 | Medium |

Data Presentation Guidelines

- Raw Data : Include large datasets (e.g., GC-MS chromatograms) in appendices, with processed data (e.g., integrated peak areas) in the main text .

- Statistical Analysis : Apply Student’s t-test or ANOVA to evaluate reproducibility, reporting uncertainties as ± standard deviation .

- Graphical Standards : Use SI units and consistent sig figs in tables. Highlight critical trends in figures (e.g., Arrhenius plots for degradation kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.